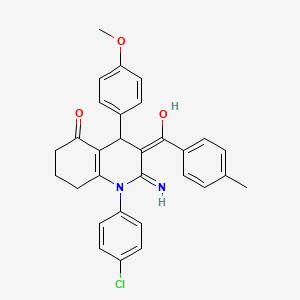![molecular formula C14H17N2+ B13378883 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium](/img/structure/B13378883.png)
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium is a compound that features a pyridinium core substituted with an ethyl group, a methyl group, and a vinyl group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium typically involves the reaction of 5-ethyl-1-methyl-2-vinylpyridine with a pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the vinyl linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can result in the formation of ethyl-substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 5-ethyl-1-methyl-2-vinylpyridine
- 1-methyl-2-vinylpyridinium
- 2-(1H-pyrrol-3-yl)vinylpyridine
Uniqueness
What sets 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium apart from these similar compounds is the presence of both the ethyl and methyl groups on the pyridinium ring, as well as the vinyl linkage to the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H17N2+ |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-2-[(E)-2-(1H-pyrrol-3-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N2/c1-3-12-4-6-14(16(2)11-12)7-5-13-8-9-15-10-13/h4-11H,3H2,1-2H3/p+1 |
InChI-Schlüssel |
GFERYUDVJDMIDQ-UHFFFAOYSA-O |
Isomerische SMILES |
CCC1=C[N+](=C(C=C1)/C=C/C2=CNC=C2)C |
Kanonische SMILES |
CCC1=C[N+](=C(C=C1)C=CC2=CNC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)

![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
![ethyl 2-[4-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B13378825.png)
![methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13378826.png)
![ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378838.png)
![5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B13378845.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13378850.png)
![ethyl (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378853.png)
![2-[(3,4-Dihydroxybenzylidene)amino]benzamide](/img/structure/B13378860.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13378868.png)
![1-ethyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium](/img/structure/B13378869.png)

